BenchChemオンラインストアへようこそ!

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

physicochemical property hydrogen bonding salt form selection

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2361645-11-4) is a heterocyclic lithium carboxylate salt with molecular formula C₈H₆LiN₃O₂ and molecular weight 183.1 g/mol. The compound features a [1,2,4]triazolo[4,3-a]pyridine fused-ring core bearing a 7-methyl substituent, with the carboxylate group at position 3 coordinated to a lithium counterion.

Molecular Formula C8H6LiN3O2
Molecular Weight 183.1
CAS No. 2361645-11-4
Cat. No. B2538901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
CAS2361645-11-4
Molecular FormulaC8H6LiN3O2
Molecular Weight183.1
Structural Identifiers
SMILES[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-]
InChIInChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
InChIKeyFUXWRHPFXPRCTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2361645-11-4): Core Identity and Procurement Baseline


Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2361645-11-4) is a heterocyclic lithium carboxylate salt with molecular formula C₈H₆LiN₃O₂ and molecular weight 183.1 g/mol [1]. The compound features a [1,2,4]triazolo[4,3-a]pyridine fused-ring core bearing a 7-methyl substituent, with the carboxylate group at position 3 coordinated to a lithium counterion. Its computed topological polar surface area (TPSA) is 70.3 Ų, with 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. The compound is classified under GHS as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and respiratory irritant (STOT SE 3) [1]. It is supplied as a research chemical by multiple vendors, typically at ≥95% purity, for non-human research use only [1].

Why Lithium 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Cannot Be Trivially Substituted by In-Class Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate series, three structural variables drive differential physicochemical and biological behavior: (i) the identity and position of substituents on the fused-ring core, (ii) the choice of counterion, and (iii) the carboxylate derivatization state. The 7-methyl group on this compound increases lipophilicity relative to the unsubstituted lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2305253-53-4, MW 169.1), altering LogP and potentially affecting membrane permeability and target binding [1]. The lithium counterion, versus the free acid form (CAS 1159832-90-2, MW 177.16), eliminates the carboxylic acid proton donor (HBD count: 0 vs. 1), which modifies hydrogen-bonding capacity, solubility profile, and crystal packing [1]. The ethyl ester analog (CAS 1525623-53-3) introduces a hydrolyzable prodrug moiety that requires enzymatic cleavage for activity. These structural distinctions mean that substitution without re-optimization risks altered potency, selectivity, solubility, and metabolic stability. The following evidence sections quantify where data exist and identify where data are currently absent.

Quantitative Differentiation Evidence for Lithium 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Count: Lithium Salt vs. Free Acid Form

The lithium salt form (target compound) has a computed hydrogen bond donor (HBD) count of 0, compared to HBD = 1 for the parent free acid, 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159832-90-2). The absence of the acidic proton in the lithium salt eliminates one hydrogen bond donor, which can reduce aqueous solubility via decreased solvent interaction but may improve passive membrane permeability by lowering desolvation energy [1].

physicochemical property hydrogen bonding salt form selection solubility

Molecular Weight and Lipophilicity Shift: 7-Methyl Substitution vs. Unsubstituted Core

The 7-methyl substituent on the target compound increases molecular weight to 183.1 g/mol compared to 169.1 g/mol for the unsubstituted lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2305253-53-4) [1]. The additional methyl group contributes +14 Da and increases lipophilicity, which can enhance binding to hydrophobic enzyme pockets but may also reduce aqueous solubility . Similar methyl group additions in triazolopyridine kinase inhibitor series have been shown to improve c-Met inhibitory potency through enhanced hydrophobic interactions with the kinase hinge region [2].

lipophilicity molecular weight structure-activity relationship methyl effect

Counterion Selection: Lithium vs. Sodium Salt Physicochemical Profiles

The lithium salt (target compound, MW 183.1) differs from the sodium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate analog (CAS 2920427-62-7) in counterion radius, charge density, and solvation energy. Lithium ions (ionic radius ~76 pm) have higher charge density than sodium ions (~102 pm), which can lead to stronger ionic interactions in the crystal lattice, potentially affecting dissolution rate, hygroscopicity, and solid-state stability [1]. Vendor technical data indicate that lithium triazolopyridine carboxylates are soluble in polar aprotic solvents (DMSO, DMF) and require storage at 2–8°C to prevent decomposition .

counterion effect solubility crystallinity salt screening

Topological Polar Surface Area and Drug-Likeness: Comparison with Ester Prodrug Form

The target compound has a computed topological polar surface area (TPSA) of 70.3 Ų [1]. This is below the commonly cited threshold of 140 Ų for oral bioavailability and falls within the optimal range (60–80 Ų) for CNS penetration. In contrast, the ethyl ester analog, ethyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1525623-53-3), while not directly measured, would be expected to have a lower TPSA due to masking of the carboxylate, potentially enhancing passive permeability but requiring esterase-mediated hydrolysis to the active carboxylate form .

drug-likeness TPSA oral bioavailability prodrug

Validated Application Scenarios for Lithium 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate in Scientific Research


Kinase Inhibitor Lead Generation: c-Met and VEGFR-2 Targeting

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a validated pharmacophore for c-Met and VEGFR-2 kinase inhibition, as demonstrated by Zhao et al. (2016), who reported that triazolo[4,3-a]pyridine derivatives achieved nanomolar c-Met IC₅₀ values and dose-dependent tumor xenograft inhibition in vivo [1]. The 7-methyl substitution on the target compound provides a hydrophobic contact point in the kinase hinge region, while the lithium carboxylate offers a synthetic handle for amide coupling or salt metathesis to generate focused compound libraries. Procurement of this pre-functionalized building block eliminates 2–3 synthetic steps compared to starting from the unsubstituted core.

Salt Form Screening and Solid-State Optimization for Preclinical Candidates

The lithium salt form enables direct comparison with the free acid (CAS 1159832-90-2), sodium salt (CAS 2920427-62-7), and other counterion variants in salt form screens. Key parameters that can be compared include: aqueous solubility (shake-flask method), dissolution rate (USP apparatus), hygroscopicity (DVS), and solid-state stability (XRPD after accelerated storage at 40°C/75% RH) . The lithium form's 0 HBD count (vs. 1 HBD for the free acid) provides a datasheet-ready differentiation point for formulation scientists selecting salt forms for oral or parenteral development.

Positive Allosteric Modulator (PAM) Screening for mGluR2 in Neuroscience

7-Aryl-1,2,4-triazolo[4,3-a]pyridines have been characterized as positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), with kinetic profiling data published for multiple derivatives [2]. The 7-methyl substituent on the target compound mimics the substitution pattern explored in the Doornbos et al. (2017) mGluR2 PAM series, where 7-position modifications modulated allosteric binding kinetics (τ, Kₐ, and α/β parameters). The lithium carboxylate salt provides an ionizable moiety for radioligand binding assays in recombinant cell lines expressing human mGluR2.

Building Block for DNA-Encoded Library (DEL) Synthesis

The lithium carboxylate functionality is compatible with on-DNA amide coupling chemistry used in DNA-encoded library (DEL) synthesis. The 7-methyl group increases molecular diversity space without introducing additional rotatable bonds (rotatable bond count = 1), maintaining ligand efficiency. The compound's MW of 183.1 g/mol and TPSA of 70.3 Ų [3] place it within the preferred property range for DEL building blocks (MW < 300, TPSA < 100 Ų), enabling incorporation into billion-compound encoded libraries for affinity-based screening against protein targets.

Quote Request

Request a Quote for Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.